molecular formula C11H14N2O4 B7978730 3-methoxy-4-nitro-N-propylbenzamide

3-methoxy-4-nitro-N-propylbenzamide

Cat. No.: B7978730
M. Wt: 238.24 g/mol
InChI Key: WDORHPDYYIGQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-4-nitro-N-propylbenzamide is a benzamide derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group at the 3-position, a nitro group at the 4-position, and a propyl group attached to the nitrogen atom of the benzamide moiety. It is used in various scientific research applications due to its interesting chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-nitro-N-propylbenzamide typically involves the reaction of 4-nitrobenzoyl chloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be performed in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-nitro-N-propylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Reduction: 3-methoxy-4-amino-N-propylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-4-nitro-N-propylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-4-nitro-N-propylbenzamide is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The methoxy group and the benzamide moiety contribute to the compound’s overall reactivity and binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-propylbenzamide: Lacks the methoxy group, which affects its chemical reactivity and biological activity.

    3-methoxy-4-nitrobenzamide: Lacks the propyl group, which influences its solubility and interaction with biological targets.

Uniqueness

3-methoxy-4-nitro-N-propylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and nitro groups, along with the propyl substitution, makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-methoxy-4-nitro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-6-12-11(14)8-4-5-9(13(15)16)10(7-8)17-2/h4-5,7H,3,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDORHPDYYIGQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.